4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
Overview
Description
“4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a colorless to light yellow crystalline solid . This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Synthesis Analysis
The synthesis of “this compound” can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC©©C .Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of various biologically active compounds . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 265.31 . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid has been utilized in the synthesis of orthogonally protected amino acids. For instance, ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates were synthesized for the production of edeine analogs, demonstrating the compound's utility in complex amino acid synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Asymmetric Synthesis of Amino Acids
The compound has also been instrumental in asymmetric synthesis. For example, it was used in the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one, a key intermediate in the preparation of certain alpha-amino acids (Williams et al., 2003).
Divergent Synthesis
In another study, this compound was used in divergent synthesis processes. These methods produced various compounds such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, highlighting the compound's versatility in different chemical reaction pathways (Rossi et al., 2007).
Synthesis of Epoxy Amino Acids
The compound has also been used in the synthesis of epoxy amino acids. For example, derivatives of 2-amino-4-pentenoic acid (allylglycine) were resolved using this compound, demonstrating its application in the production of various hydroxyproline derivatives (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Synthesis of Benzyl Iodoalkanoates
Furthermore, this compound has been used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids (Koseki, Yamada, & Usuki, 2011).
HIV-Protease Assay
The compound has also found applications in biomedical research, such as in the development of an HIV-protease assay. This assay utilized a chromogenic amino acid derived from this compound for the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These compounds typically interact with various receptors and enzymes in the body, influencing a range of biological processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be BBB permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.3, suggesting moderate lipophilicity, which could influence its distribution within the body .
Action Environment
The action of “4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Other factors such as pH and the presence of other substances could also potentially influence its action.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPFRUXMOYTDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895577-21-6, 1014644-95-1 | |
Record name | 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1014644-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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